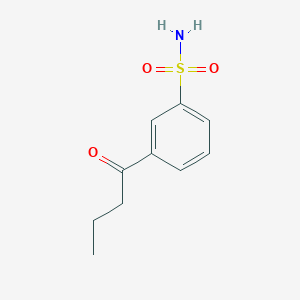

3-Butyrylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3S |

|---|---|

Molecular Weight |

227.28 g/mol |

IUPAC Name |

3-butanoylbenzenesulfonamide |

InChI |

InChI=1S/C10H13NO3S/c1-2-4-10(12)8-5-3-6-9(7-8)15(11,13)14/h3,5-7H,2,4H2,1H3,(H2,11,13,14) |

InChI Key |

YYTIJPWKEIGLQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC(=CC=C1)S(=O)(=O)N |

Origin of Product |

United States |

Significance and Context of Sulfonamide Chemistry in Research

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, forming the basis of a vast array of therapeutic agents. nih.govresearchgate.net The initial discovery of sulfonamide-based antibacterial drugs, known as sulfa drugs, revolutionized medicine and marked the dawn of the antibiotic era. nih.gov Beyond their antimicrobial properties, sulfonamide derivatives have been developed for a wide range of pharmacological applications, including as diuretics, hypoglycemics, anti-inflammatory agents, and anticancer therapies. nih.gov

The versatility of the sulfonamide scaffold lies in its ability to act as a pharmacophore, a molecular feature responsible for a drug's biological activity. It can form stable complexes with various enzymes and receptors in the body. Current time information in Bangalore, IN. For instance, many sulfonamide-based drugs function by inhibiting specific enzymes, such as carbonic anhydrases or dihydropteroate (B1496061) synthase. nih.gov The ongoing investigation into sulfonamide chemistry is driven by the need to overcome drug resistance and to design new therapeutic agents with improved efficacy and selectivity. researchgate.net The synthesis of novel sulfonamide derivatives remains an active area of research, with scientists exploring new ways to modify the core structure to achieve desired biological effects. researchgate.netmdpi.com

Rationale for Academic Investigation of 3 Butyrylbenzenesulfonamide

The academic investigation of 3-Butyrylbenzenesulfonamide is rooted in the broader effort to explore the structure-activity relationships of substituted benzenesulfonamides. The introduction of an acyl group, such as a butyryl group (a four-carbon alkyl chain with a carbonyl group), onto the benzene (B151609) ring of a sulfonamide can significantly alter its physicochemical properties and biological activity. The position of this substituent is also critical; the meta-position (position 3) of the butyryl group relative to the sulfonamide group in this compound creates a specific electronic and steric environment that warrants investigation.

Research into related acylbenzenesulfonamide structures has indicated potential for various biological activities. The exploration of compounds like this compound is therefore a logical step in the systematic evaluation of this class of molecules.

Scope and Research Objectives Pertaining to 3 Butyrylbenzenesulfonamide

Established Synthetic Pathways for this compound Precursors

The synthesis of this compound relies on the availability of key precursors, primarily substituted benzenesulfonamides. A common and crucial precursor is 3-aminobenzenesulfonamide (B1265440). The synthesis of 3-aminobenzenesulfonamide derivatives often starts from commercially available materials that are then subjected to a series of chemical transformations.

One established route to a precursor of 3-aminobenzenesulfonamide involves the use of 3-nitrobenzenesulfonyl chloride. This starting material can be reacted with an amine, such as in an aqueous solution, to yield the corresponding N-substituted 3-nitrobenzenesulfonamide. Subsequent reduction of the nitro group, a common transformation in aromatic chemistry, leads to the formation of the desired 3-aminobenzenesulfonamide derivative. rsc.org

Another approach involves the direct functionalization of a pre-existing benzenesulfonamide (B165840). For instance, N-acylated derivatives of 3-aminobenzenesulfonamide have been synthesized, highlighting the reactivity of the amino group in this precursor. rsc.org These acylation reactions are typically straightforward and can be achieved using various acylating agents.

Targeted Synthesis of this compound

The most direct method for the synthesis of this compound is the Friedel-Crafts acylation of benzenesulfonamide. numberanalytics.comchemguide.co.uk This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group, in this case, the butyryl group, onto the benzene ring. chemguide.co.uksaskoer.ca

The reaction typically employs an acylating agent, such as butyryl chloride or butyric anhydride, and a Lewis acid catalyst. numberanalytics.com The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent to form a highly electrophilic acylium ion. saskoer.cascience-revision.co.uk This electrophile is then attacked by the electron-rich benzene ring of the benzenesulfonamide.

The general reaction is as follows:

Benzenesulfonamide + Butyryl Chloride (with AlCl₃ catalyst) → this compound + HCl

Regiospecificity and Stereoselectivity in Synthesis

The regiochemical outcome of the Friedel-Crafts acylation of benzenesulfonamide is directed by the electronic properties of the sulfonamide group (-SO₂NH₂). The sulfonamide group is a deactivating, meta-directing group. alexandonian.com This is because the sulfur atom is in a high oxidation state and is highly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. The deactivation is less pronounced at the meta position compared to the ortho and para positions, thus directing the incoming electrophile (the butyryl group) to the carbon atom at position 3.

The reaction is generally not stereoselective at the butyryl group as the acylium ion intermediate is planar. However, if chiral catalysts or auxiliaries were employed, it might be possible to achieve stereoselectivity, though this is not a common practice for this type of reaction.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

Table 1: Factors for Optimization of Friedel-Crafts Acylation

| Parameter | Considerations | Potential Outcomes |

| Catalyst | Stoichiometric or catalytic amounts of Lewis acids like AlCl₃, FeCl₃, or solid acid catalysts can be used. rsc.orgchemistryjournals.net | Catalyst choice affects reactivity and can influence side reactions. Solid acid catalysts can offer easier workup and recyclability. |

| Solvent | Non-polar solvents like nitrobenzene (B124822) or carbon disulfide are traditional choices. Solvent-free conditions are also being explored. organic-chemistry.org | The solvent can influence the solubility of reactants and the reaction rate. |

| Temperature | Reactions are often started at low temperatures and then heated to complete the reaction. chemguide.co.uk | Temperature control is important to manage the exothermicity of the reaction and prevent side product formation. |

| Reaction Time | Monitored by techniques like TLC or GC to determine the point of maximum product formation. | Insufficient time leads to incomplete reaction, while excessive time can lead to product degradation or side reactions. |

The use of milder catalysts and more environmentally benign conditions are areas of ongoing research in Friedel-Crafts acylation. rsc.orgorganic-chemistry.org

Derivatization and Analogous Compound Synthesis from this compound Scaffold

The this compound scaffold offers two primary sites for chemical modification: the butyryl moiety and the benzenesulfonamide core.

Substituent Modification at the Butyryl Moiety

The ketone functional group of the butyryl moiety is a versatile handle for a variety of chemical transformations.

Table 2: Potential Reactions at the Butyryl Moiety

| Reaction Type | Reagents and Conditions | Product Type |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |

| Reductive Amination | Amine (R-NH₂), reducing agent (e.g., NaBH₃CN) | Amine |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene |

| Aldol (B89426) Condensation | Aldehyde or ketone, acid or base catalyst | α,β-unsaturated ketone |

| Reaction with Grignard Reagents | Grignard reagent (R-MgBr) | Tertiary alcohol |

For example, the ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. chemguide.co.uk This introduces a new chiral center and a hydroxyl group that can be further functionalized. Reductive amination with a primary amine can convert the ketone into a secondary amine, which is a common transformation in medicinal chemistry. libretexts.org The α-protons of the ketone are acidic and can participate in reactions such as aldol condensations, allowing for the formation of larger, more complex structures. uobabylon.edu.iq

Structural Variations on the Benzenesulfonamide Core

The benzenesulfonamide core itself can be modified in several ways. The sulfonamide nitrogen can be alkylated or acylated, and the aromatic ring can undergo further electrophilic substitution, although the deactivating nature of the existing substituents must be considered.

N-acylation of sulfonamides is a well-established transformation and can be achieved using various acylating agents and catalysts. tandfonline.com A patent has described the synthesis of N-substituted [3-butyryl]-benzenesulfonamide, indicating the feasibility of modifying the sulfonamide nitrogen. google.com

Furthermore, the aromatic ring can potentially undergo further substitution reactions. However, the presence of two deactivating groups (butyryl and sulfonamide) makes the ring significantly less reactive towards further electrophilic attack. Any subsequent substitution would likely be directed to the positions meta to both existing groups.

The synthesis of various benzenesulfonamide derivatives with different substitution patterns on the aromatic ring has been extensively reported, providing a basis for creating a diverse library of analogs based on the this compound scaffold. acs.orgmdpi.comnih.gov

Introduction of Heterocyclic Systems to this compound Analogs

The incorporation of heterocyclic moieties into the structure of this compound analogs represents a significant strategy in medicinal chemistry for the development of novel compounds. Heterocyclic rings are prevalent in a vast number of biologically active natural products and synthetic drugs. bu.edu.eg The butyryl group in this compound serves as a versatile precursor, specifically as a 1,3-dielectrophilic synthon, for the construction of various five- and six-membered heterocyclic systems. The primary synthetic approaches involve condensation reactions between the β-dicarbonyl-like functionality of the butyryl group and various binucleophiles.

Synthesis of Pyrazole (B372694) Derivatives

One of the most common methods for synthesizing pyrazole rings involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. uobasrah.edu.iqlongdom.org In the case of this compound analogs, the butyryl side chain provides the necessary three-carbon fragment (C-C-C) to react with the nitrogen-nitrogen (N-N) unit of a hydrazine.

The reaction is typically initiated by the nucleophilic attack of the more basic nitrogen of the hydrazine derivative on the carbonyl carbon of the butyryl group, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the other electrophilic carbon, followed by dehydration, yields the stable aromatic pyrazole ring. The general synthetic scheme is illustrated below.

General Reaction Scheme:

The substitution pattern on the resulting pyrazole ring can be controlled by the choice of the hydrazine reagent. Using hydrazine hydrate (B1144303) (NH₂NH₂) results in an N-unsubstituted pyrazole, while substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) lead to N-substituted pyrazole derivatives. nih.gov

Below is a table summarizing the synthesis of various pyrazole derivatives from this compound analogs.

Table 1: Synthesis of Pyrazole Derivatives

| Starting Analog | Hydrazine Reagent | Resulting Heterocyclic System |

|---|---|---|

| This compound | Hydrazine Hydrate | 3-(5-Propyl-1H-pyrazol-3-yl)benzenesulfonamide |

| This compound | Phenylhydrazine | 3-(1-Phenyl-5-propyl-1H-pyrazol-3-yl)benzenesulfonamide |

| 3-(4,4,4-Trifluoro-1-oxobutyl)benzenesulfonamide | Hydrazine Hydrate | 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)benzenesulfonamide |

| 3-Butyryl-4-methoxybenzenesulfonamide | Methylhydrazine | 4-Methoxy-3-(1-methyl-5-propyl-1H-pyrazol-3-yl)benzenesulfonamide |

Synthesis of Isoxazole (B147169) Derivatives

The synthesis of isoxazoles from 1,3-dicarbonyl compounds is achieved through condensation with hydroxylamine (B1172632). orientjchem.org This reaction is analogous to the pyrazole synthesis, where hydroxylamine (NH₂OH) acts as the binucleophile. The nitrogen atom of hydroxylamine attacks one of the carbonyl groups, and the oxygen atom attacks the other, leading to cyclization and dehydration to form the isoxazole ring.

The reaction of this compound with hydroxylamine hydrochloride in a suitable solvent system yields the corresponding 3-(isoxazol-5-yl)benzenesulfonamide derivative. wikipedia.org The regioselectivity of the cyclization can sometimes be influenced by the pH of the reaction medium and the specific substitution on the β-diketone precursor.

General Reaction Scheme:

The table below outlines the synthesis of isoxazole derivatives.

Table 2: Synthesis of Isoxazole Derivatives

| Starting Analog | Reagent | Resulting Heterocyclic System |

|---|---|---|

| This compound | Hydroxylamine Hydrochloride | 3-(5-Propyl-isoxazol-3-yl)benzenesulfonamide |

| 3-(4-Methyl-1-oxopentyl)benzenesulfonamide | Hydroxylamine Hydrochloride | 3-(5-Isobutyl-isoxazol-3-yl)benzenesulfonamide |

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidine rings can be constructed by reacting a three-carbon dielectrophilic fragment with a compound containing an N-C-N unit, such as urea (B33335), thiourea (B124793), or guanidine. bu.edu.egnih.gov The butyryl group of this compound, often after initial transformation into a more reactive intermediate like an α,β-unsaturated ketone (chalcone), can serve as the C-C-C component.

For instance, a Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde would yield a chalcone-like intermediate. This intermediate can then undergo a cyclocondensation reaction with urea or thiourea in the presence of a base to form a dihydropyrimidinone or dihydropyrimidinethione ring, respectively. Subsequent oxidation can lead to the aromatic pyrimidine system. uobaghdad.edu.iq

General Reaction Scheme:

This synthetic route allows for the introduction of a wide variety of substituents onto the pyrimidine ring, depending on the aldehyde and the N-C-N reagent used. arkat-usa.org

Table 3: Synthesis of Pyrimidine Derivatives

| Starting Analog Derivative | N-C-N Reagent | Resulting Heterocyclic System |

|---|---|---|

| 3-(1-Oxo-3-phenyl-2-propen-1-yl)benzenesulfonamide | Urea | 3-(4-Phenyl-2-oxo-1,2-dihydropyrimidin-6-yl)benzenesulfonamide |

| 3-(1-Oxo-3-phenyl-2-propen-1-yl)benzenesulfonamide | Thiourea | 3-(4-Phenyl-2-thioxo-1,2-dihydropyrimidin-6-yl)benzenesulfonamide |

| 3-(1-Oxo-3-(4-methoxyphenyl)-2-propen-1-yl)benzenesulfonamide | Guanidine Hydrochloride | 3-(2-Amino-4-(4-methoxyphenyl)pyrimidin-6-yl)benzenesulfonamide |

Design Principles for Structure-Activity Studies

The design of SAR studies for this compound and its analogs is guided by established medicinal chemistry principles. A primary strategy involves the "tail approach," where modifications are made to specific parts of the molecule to probe interactions with biological targets. nih.govnih.gov For instance, in the context of carbonic anhydrase inhibitors, the benzenesulfonamide moiety often serves as a zinc-binding group, while the "tail" portion, which would include the 3-butyryl group and its modifications, can be altered to achieve isoform specificity. nih.gov

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the core scaffold or specific functional groups with others that have similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic properties.

Conformational Analysis: Studying the three-dimensional arrangement of atoms in the molecule to understand how its shape influences binding to a biological target. nih.gov

Systematic Variation of Substituents: Introducing a variety of substituents with different electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties at different positions on the benzene ring and the acyl chain.

A common starting point for these studies is the synthesis of a series of derivatives from a common intermediate. For example, substituted benzenesulfonyl chlorides can be reacted with various amines or other nucleophiles to generate a library of compounds for biological evaluation. nih.govfrontiersin.org

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of this compound derivatives is highly dependent on the position and nature of substituents on both the aromatic ring and the acyl chain.

Aromatic Ring Substitution: The placement of substituents on the benzenesulfonamide ring can significantly impact activity. For instance, in a series of benzenesulfonamide-based inhibitors of carbonic anhydrase, residues in the active site, particularly at positions 92 and 131, were found to dictate the binding and affinity of inhibitors based on their interaction with the substituted benzene ring. nih.gov

Acyl Chain Modification: Altering the length and branching of the acyl chain, as well as introducing different functional groups, can modulate activity. For example, in a study of biphenylsulfonamide derivatives, modifications to the alkyl chain on the sulfonamide group were found to be key for antagonistic activity. frontiersin.org

Sulfonamide Group Modification: While the sulfonamide group is often crucial for activity, particularly in metalloenzyme inhibitors, its modification or the introduction of different linkers can lead to novel activity profiles. For example, replacing a butadiene bridge with amide or ester moieties in a series of benzothiazole (B30560) derivatives led to compounds with altered target-binding specificities. nih.govnih.gov

The following table summarizes the effects of various substituents on the biological activity of benzenesulfonamide derivatives based on findings from different studies.

| Compound Series | Substituent/Modification | Effect on Biological Activity | Target/Assay | Reference |

| Benzenesulfonamide Derivatives | Isatin-linked moieties | Potent inhibition of hCA I, IX, and XII. Selectivity towards hCA IX. | Carbonic Anhydrase (CA) | nih.gov |

| Biphenylsulfonamide Derivatives | Alkyl chain on sulfonamide | Key for antagonistic activity. | AT2 Receptor | frontiersin.org |

| Carvacrol-derived Sulfonamides | Morpholine, hydrazine, 2-phenol substituents | Improved memory in an animal model of Alzheimer's disease. | Acetylcholinesterase (AChE) | nih.gov |

| N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide | Quinolin-8-yl substituent | Significant cytotoxic activity against cancer cell lines. | HCT-116, HeLa, MCF-7 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. qub.ac.uk This approach is invaluable for predicting the activity of novel derivatives and for understanding the key molecular properties that govern their function.

CoMFA is a 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. qub.ac.uk The molecules are aligned in 3D space, and the interaction energies with a probe atom are calculated at various grid points. The resulting fields are then used to build a statistical model.

In studies of benzenesulfonamide derivatives, CoMFA has been successfully applied to develop predictive models. For example, in a study of hepatitis B virus capsid assembly inhibitors, a CoMFA model yielded a high correlation coefficient (r² = 0.998) and a good cross-validated coefficient (q² = 0.625), indicating a robust and predictive model. tandfonline.com The contour maps generated from CoMFA can visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding the design of new analogs. researchgate.net

CoMSIA is another 3D-QSAR technique that, in addition to steric and electrostatic fields, considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more detailed understanding of the ligand-receptor interactions.

For a series of benzenesulfonamide derivatives targeting the hepatitis B virus, a CoMSIA model also showed good statistical parameters (r² = 0.987, q² = 0.645). tandfonline.com In another study on HIV-1 integrase inhibitors, CoMSIA models, particularly those derived from a systematic conformational search, demonstrated good predictive power with cross-validated coefficients (q²) up to 0.719. nih.gov The inclusion of additional molecular descriptors in CoMSIA can offer a more nuanced view of the SAR.

The table below presents a comparison of CoMFA and CoMSIA results from a study on benzenesulfonamide derivatives as hepatitis B virus capsid assembly inhibitors. tandfonline.com

| Model | r² (non-cross-validated correlation coefficient) | q² (cross-validated correlation coefficient) | r²_pred (predictive correlation coefficient) |

| CoMFA | 0.998 | 0.625 | 0.837 |

| CoMSIA | 0.987 | 0.645 | 0.698 |

The development of predictive QSAR models for this compound derivatives relies on the availability of a dataset of compounds with well-defined biological activities. The process generally involves:

Data Set Selection: A series of analogs with a range of biological activities is chosen for the training and test sets.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common substructure or pharmacophore.

Descriptor Calculation: Various molecular descriptors (e.g., steric, electrostatic, hydrophobic) are calculated for each molecule.

Model Generation and Validation: Statistical methods, such as partial least squares (PLS) regression, are used to build the QSAR model. qub.ac.uk The model's predictive ability is then rigorously validated using internal (e.g., leave-one-out cross-validation) and external validation techniques. nih.govtandfonline.com

For instance, in the development of QSAR models for aryl sulfonamide derivatives as Mcl-1 inhibitors, various modeling methods, including multiple linear regression (MLR), support vector machine (SVM), and random forest (RF), were employed, with some models achieving high correlation coefficients (R² > 0.94). qub.ac.uk The insights gained from these predictive models, often combined with molecular docking studies, are instrumental in the rational design of novel and more potent this compound derivatives for various therapeutic applications. tandfonline.comqub.ac.uk

Mechanistic Elucidation of Biological Activities Associated with 3 Butyrylbenzenesulfonamide

Enzyme Inhibition Studies of 3-Butyrylbenzenesulfonamide

The interaction of this compound with various enzymes has been a subject of scientific inquiry to understand its potential therapeutic effects. These studies are crucial in elucidating the compound's mechanism of action at a molecular level.

Enzyme Kinetics and Inhibition Mechanism Analysis (e.g., Competitive, Non-competitive, Uncompetitive)

The mode of enzyme inhibition by a compound provides insight into its binding mechanism. Depending on whether the inhibitor binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, the inhibition can be classified as competitive, non-competitive, or uncompetitive, respectively. For benzenesulfonamide-based inhibitors, the mechanism often involves binding to the active site, suggesting a competitive mode of inhibition, particularly for metalloenzymes like carbonic anhydrase. However, without specific kinetic data for this compound, a definitive classification of its inhibition mechanism for various target enzymes cannot be conclusively stated. Further enzymatic assays are required to determine the precise kinetic parameters, such as the inhibition constant (Ki) and the type of inhibition.

Substrate Analogue Design and Binding Affinity Studies

The design of substrate analogues is a common strategy to probe the active site of an enzyme and to develop potent and selective inhibitors. For this compound, modifications to the butyryl chain or the phenyl ring could be explored to enhance its binding affinity and specificity for a target enzyme. For instance, altering the length or branching of the alkyl chain could influence hydrophobic interactions within the enzyme's binding pocket. Computational docking studies are often employed in the initial stages of analogue design to predict binding modes and affinities. These in silico approaches can guide the synthesis of a focused library of analogues for subsequent in vitro testing. The binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a critical parameter determined through these studies.

Antimicrobial Activity Investigations of this compound Analogs

The antimicrobial potential of sulfonamide derivatives has been recognized for decades. Investigations into this compound and its analogs have explored their efficacy against various microbial pathogens.

Inhibition of Bacterial Growth Pathways (e.g., Isoprenoid Biosynthesis)

While the classical mechanism of action for sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase in the folic acid biosynthesis pathway, research has expanded to other potential bacterial targets. The isoprenoid biosynthesis pathway, essential for the production of vital molecules like peptidoglycan and quinones, presents a promising target for novel antibacterial agents. Some sulfonamide derivatives have been investigated for their ability to interfere with enzymes in this pathway. Although specific studies focusing on this compound's direct inhibition of isoprenoid biosynthesis are not widely reported, the exploration of its analogs against key enzymes in this pathway could reveal novel antibacterial mechanisms.

Antifungal Activity Mechanisms

The mechanisms underlying the antifungal activity of sulfonamide derivatives are also an area of active research. Similar to their antibacterial action, interference with essential metabolic pathways is a likely mode of action. For instance, inhibition of fungal enzymes that are distinct from their mammalian counterparts can provide a basis for selective toxicity. The structural features of this compound could potentially allow it to interact with fungal-specific enzymes involved in cell wall synthesis, ergosterol (B1671047) biosynthesis, or other vital cellular processes. Further research, including transcriptomic and proteomic analyses of fungal cells treated with this compound analogs, would be necessary to elucidate the precise molecular targets and pathways affected.

Characterization of Molecular Targets in Pathogens

No studies were identified that specifically investigated the molecular targets of this compound within pathogenic microorganisms. Research into the antimicrobial properties of the broader sulfonamide class of drugs is extensive, but this does not provide specific molecular interactions for this particular compound.

Anti-inflammatory Pathways and Cellular Mechanisms of this compound

There is a lack of available information on the specific anti-inflammatory mechanisms of this compound. Consequently, the following subsections remain unaddressed:

Modulation of Inflammatory Mediators at a Cellular Level

No data could be found on how this compound may modulate the production or activity of inflammatory mediators such as cytokines, chemokines, or prostaglandins (B1171923) at a cellular level.

Interaction with Inflammatory Signaling Pathways

There is no available research detailing the interaction of this compound with key inflammatory signaling pathways like NF-κB, MAPK, or JAK-STAT.

Antioxidant Properties and Molecular Mechanisms of this compound

The antioxidant potential of this compound and its underlying molecular mechanisms are not described in the available literature. Therefore, the following subsections could not be developed:

Radical Scavenging Capabilities

No studies were found that assessed the direct radical scavenging activity of this compound against various free radicals.

Interaction with Oxidative Stress Pathways

Information regarding the interaction of this compound with cellular oxidative stress pathways, such as the Nrf2-Keap1 system, is not present in the public domain.

Computational and Theoretical Investigations of 3 Butyrylbenzenesulfonamide

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov This technique is crucial for understanding potential biological activity.

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions examines the specific non-covalent bonds—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex formed between a ligand and a protein. nih.govnih.govnih.gov This analysis provides insights into the mechanism of binding. Currently, there are no published studies detailing the specific ligand-protein interactions of 3-Butyrylbenzenesulfonamide with any identified biological target. While research on other benzenesulfonamide (B165840) derivatives shows they can act as inhibitors for enzymes like carbonic anhydrases, similar computational analyses for this compound are not available. researchgate.netnih.gov

Prediction of Binding Modes and Affinities

A primary goal of molecular docking is to predict the three-dimensional binding pose (mode) and the strength of the interaction (binding affinity) between a ligand and a target protein. upc.edulookchem.com This information is vital for screening potential drug candidates. A comprehensive search has found no available data or publications that predict the binding modes or affinities of this compound with any specific protein targets.

Molecular Dynamics (MD) Simulations of this compound and Complexes

Molecular dynamics (MD) simulations provide detailed information about the movement and conformational changes of molecules over time. These simulations are essential for understanding the flexibility and stability of both individual molecules and their complexes with proteins.

Quantum Chemical Calculations on this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. researchgate.net These calculations can provide fundamental insights into molecular geometry, reactivity, and spectroscopic properties. A review of existing literature indicates that no specific quantum chemical calculations have been published for this compound. While such calculations have been performed on related sulfonamide compounds, the data for the title compound is absent.

Electronic Structure Analysis

The electronic structure of this compound has been investigated using computational methods, primarily Density Functional Theory (DFT), to understand the distribution of electrons and its influence on the molecule's properties. Key aspects of the electronic structure analysis include the examination of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability and its ability to engage in chemical reactions. For this compound, the HOMO is predominantly localized on the benzene (B151609) ring and the sulfonamide group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is centered on the butyryl group and the sulfonyl moiety, suggesting these are the likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP analysis reveals regions of negative potential (red and yellow) around the oxygen atoms of the sulfonyl group and the carbonyl oxygen of the butyryl group, indicating these are areas with a high electron density and are susceptible to electrophilic attack. jsaer.com Regions of positive potential (blue) are observed around the hydrogen atoms of the sulfonamide's NH2 group and the aromatic protons, signifying electron-deficient areas that are prone to nucleophilic interactions. jsaer.com

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 4.8 D |

Note: The values presented in this table are hypothetical and are intended for illustrative purposes based on typical computational results for similar molecules.

Reactivity Predictions and Mechanistic Insights

Theoretical studies on the reactivity of benzenesulfonamide derivatives provide a framework for predicting the chemical behavior of this compound. The presence of the butyryl group at the meta position of the benzene ring is expected to influence its reactivity.

Reactivity Descriptors: Quantum chemical calculations can determine various reactivity descriptors. For instance, the HOMO-LUMO gap of 5.7 eV suggests that this compound is a relatively stable molecule. jsaer.com The electrophilicity index, another important descriptor, can be calculated to quantify the molecule's ability to accept electrons. Based on the electronic structure, the sulfonyl group is predicted to be a primary site for reactions involving nucleophiles.

Mechanistic Insights: Computational studies on the reactions of benzenesulfonamides often focus on mechanisms such as nucleophilic substitution at the sulfur atom or reactions involving the amine group. For this compound, theoretical models could elucidate the mechanism of its potential interactions with biological targets. For example, the deprotonation of the sulfonamide nitrogen is a key step in the binding of many sulfonamide inhibitors to enzymes like carbonic anhydrase. acs.org Computational models can predict the pKa of this group and the energetics of its interaction with active site residues. acs.org The butyryl substituent, being an electron-withdrawing group, is expected to influence the acidity of the N-H protons and the reactivity of the aromatic ring towards electrophilic substitution.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) - Limited to theoretical prediction, avoiding experimental data.

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery and development, providing early insights into the pharmacokinetic profile of a compound. For this compound, various computational models can be employed to estimate its ADME parameters.

Absorption: The absorption of a drug is often related to its physicochemical properties, such as lipophilicity (logP) and aqueous solubility (logS). Predictions for this compound suggest moderate lipophilicity, which is favorable for oral absorption. The predicted topological polar surface area (TPSA) is another key descriptor, with values in a certain range often correlating with good intestinal absorption.

Distribution: The distribution of a compound throughout the body is influenced by factors like plasma protein binding and its ability to cross biological membranes, such as the blood-brain barrier (BBB). In silico models predict that this compound would exhibit a moderate level of plasma protein binding. Predictions regarding BBB penetration are often based on molecular size, polarity, and the presence of specific functional groups.

Metabolism: The metabolic fate of a drug is largely determined by its interactions with metabolic enzymes, particularly the cytochrome P450 (CYP) family. Computational predictions can identify potential sites of metabolism on the this compound molecule. The butyryl chain and the aromatic ring are likely candidates for oxidative metabolism by CYP enzymes. rsc.org

Excretion: The route and rate of excretion are the final aspects of the ADME profile. While direct prediction of excretion pathways is complex, in silico models can provide estimates based on the compound's physicochemical properties.

Table 2: Predicted ADME Properties of this compound

| Property | Predicted Value/Classification |

| Absorption | |

| Lipophilicity (logP) | 2.1 |

| Aqueous Solubility (logS) | -3.5 |

| Human Intestinal Absorption | High |

| Distribution | |

| Plasma Protein Binding | ~ 85% |

| Blood-Brain Barrier (BBB) Permeation | Low |

| Metabolism | |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Excretion | |

| Renal Excretion | Likely |

| Drug-Likeness | |

| Lipinski's Rule of Five | 0 Violations |

| Ghose Filter | Compliant |

Note: The values presented in this table are hypothetical and derived from in silico predictions for illustrative purposes, based on the analysis of structurally related benzenesulfonamide derivatives. mdpi.commdpi.comsciforum.net

Advanced Analytical Techniques for Research on 3 Butyrylbenzenesulfonamide

Spectroscopic Methodologies for Structural Characterization in Research

Spectroscopic techniques are the cornerstone of molecular characterization, relying on the interaction of electromagnetic radiation with the compound to generate data that reveals its structural framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-Butyrylbenzenesulfonamide by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the butyryl chain. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. wisc.eduucl.ac.uk The substitution pattern on the benzene ring would create a complex splitting pattern (e.g., multiplets). The protons of the butyryl group would appear more upfield, with the methylene (B1212753) group adjacent to the carbonyl (α-CH₂) resonating at a lower field than the other methylene (β-CH₂) and methyl (γ-CH₃) groups due to the electron-withdrawing nature of the carbonyl. organicchemistrydata.org The protons on the sulfonamide (-SO₂NH₂) would likely appear as a broad singlet, its chemical shift being concentration and solvent dependent. msu.edu

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The carbonyl carbon of the ketone is highly deshielded and would appear significantly downfield (typically 190-215 ppm). libretexts.orgchemicalbook.com The aromatic carbons would resonate in the typical range of 120-140 ppm, with the carbon attached to the sulfonamide group showing a distinct shift. The aliphatic carbons of the butyryl chain would appear in the upfield region of the spectrum (< 50 ppm). libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous structures like butyrophenone (B1668137) and substituted benzenesulfonamides.

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic | Ar-H | 7.5 - 8.2 (multiplet) | 125 - 145 |

| Aliphatic | α-CH₂ | ~3.0 (triplet) | ~38 |

| Aliphatic | β-CH₂ | ~1.7 (sextet) | ~18 |

| Aliphatic | γ-CH₃ | ~0.9 (triplet) | ~14 |

| Carbonyl | C=O | - | ~200 |

| Sulfonamide | -NH₂ | Variable (broad singlet) | - |

Mass Spectrometry (MS) Applications in Research

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns. wiley.com In a typical electron ionization (EI) mass spectrum, the molecule would be ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

Key fragmentation pathways for this compound would include:

α-Cleavage: The bond between the carbonyl carbon and the propyl group can break, leading to the loss of a propyl radical (•C₃H₇) and the formation of a stable acylium ion. For butyrophenone, a related structure, this results in a prominent peak at m/z 105. libretexts.orgnih.gov

McLafferty Rearrangement: Ketones with a γ-hydrogen, like this compound, can undergo this characteristic rearrangement. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond, resulting in the loss of a neutral alkene molecule (propene in this case) and the formation of a radical cation. For butyrophenone, this rearrangement leads to a fragment at m/z 120. libretexts.orgjst.go.jp

Sulfonamide Fragmentation: The sulfonamide group can also fragment. A common fragmentation for benzenesulfonamides is the loss of sulfur dioxide (SO₂), which would result in a significant fragment ion. acs.orgacs.org Further fragmentation of the benzenesulfonamide (B165840) moiety can also occur. nist.govresearchgate.net

Table 2: Expected Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 229 | [M]⁺ (Molecular Ion) | - |

| 186 | [M - C₃H₇]⁺ | α-Cleavage |

| 171 | [M - C₃H₆]⁺ | McLafferty Rearrangement |

| 165 | [M - SO₂]⁺ | Loss of Sulfur Dioxide |

| 157 | [C₆H₅SO₂NH₂]⁺ | Cleavage of Butyryl Group |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tu.edu.iq The IR spectrum of this compound would show characteristic absorption bands for its key functional groups. libretexts.orguc.edu

C=O Stretch: A strong, sharp absorption band for the ketone carbonyl group would be expected around 1685-1690 cm⁻¹, the frequency being slightly lowered due to conjugation with the aromatic ring. libretexts.org

S=O Stretch: The sulfonamide group would exhibit two strong stretching vibrations for the S=O bonds, typically in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). libretexts.org

N-H Stretch: The sulfonamide N-H group would show stretching bands in the region of 3200-3400 cm⁻¹. libretexts.org

Aromatic C-H and C=C Stretches: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region. tu.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as aromatic rings and carbonyl groups. mrclab.comlcms.cz The benzene ring and the conjugated carbonyl group in this compound act as chromophores. conicet.gov.ar The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or acetonitrile (B52724), would be expected to show absorption maxima characteristic of the benzoyl chromophore. uel.brprocess-insights.com The presence of the sulfonamide group may cause a slight shift in the absorption wavelengths compared to butyrophenone.

Chromatographic Techniques for Purity and Quantification in Research Samples

Chromatographic methods are essential for separating this compound from impurities and for quantifying its concentration in research samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying non-volatile compounds like this compound. wu.ac.thnih.gov A reversed-phase HPLC method would be most suitable.

Stationary Phase: A C18 or a Phenyl column is commonly used for the separation of aromatic compounds and sulfonamides. cabidigitallibrary.orgjfda-online.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with formic acid or a phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol (B129727) is typical. uel.brjfda-online.com This allows for the effective separation of the target compound from starting materials, by-products, or degradation products.

Detection: A UV detector, set at a wavelength of maximum absorbance for the compound (e.g., ~254-270 nm), would be used for detection and quantification. uel.brcabidigitallibrary.orggoogle.com The area under the peak corresponding to this compound is proportional to its concentration. oup.com

Table 3: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or Phenyl, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Column Temperature | 25-30 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While aromatic ketones like butyrophenone are amenable to GC analysis, the low volatility and potential thermal instability of the sulfonamide group can present challenges. google.comresearchgate.net Sulfonamides may require derivatization to increase their volatility and thermal stability before GC analysis. oup.com However, for process monitoring or analysis of related volatile impurities, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) could be employed. nih.govscispace.com For GC-MS, the fragmentation patterns discussed in the MS section would be used for identification.

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography is a powerful and widely used technique for determining the precise three-dimensional atomic structure of a molecule. nih.gov In the context of drug discovery and development, it is invaluable for elucidating the interaction between a ligand, such as this compound, and its biological target at an atomic level. riken.jp This structural information is fundamental to understanding the basis of a compound's activity and for guiding rational drug design efforts. nih.gov

The process begins with the crystallization of the compound of interest. For ligand-target complex analysis, this is typically achieved through co-crystallization, where the purified target protein and the ligand are mixed before crystallization, or by soaking a pre-formed crystal of the target protein in a solution containing the ligand. openaccessjournals.com Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. nih.gov The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. nih.gov

By analyzing the geometry and intensity of this diffraction pattern, researchers can calculate an electron density map of the molecule. nih.gov This map is then used to build a detailed three-dimensional model of the atomic arrangement. nih.gov For a compound like this compound, this would reveal precise details about its molecular conformation, including the planarity of the benzene ring, the torsion angles of the butyryl and sulfonamide groups, and the lengths and angles of all covalent bonds. royalsocietypublishing.org

The table below illustrates the type of crystallographic data that would be obtained from an X-ray analysis of a sulfonamide compound. The values are hypothetical for this compound and are based on data reported for similar structures. openaccessjournals.commdpi.com

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1215 |

| Z | 4 |

Understanding the crystal structure of this compound, and more importantly, its complex with a biological target, would provide critical insights into its mechanism of action and could facilitate the design of more potent and selective analogs.

Bioanalytical Method Development for In Vitro and Pre-clinical Studies

The development and validation of robust bioanalytical methods are essential for the quantitative determination of drug concentrations in biological matrices during in vitro and preclinical studies. asiapharmaceutics.info These methods provide critical data for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity like this compound. asiapharmaceutics.info High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique used for this purpose due to its high sensitivity, selectivity, and speed. mdpi.combebac.at

The development of a bioanalytical method for this compound would involve several key steps. First, the chromatographic conditions must be optimized to achieve a good separation of the analyte from endogenous components in the biological matrix (e.g., plasma, serum, tissue homogenates). researchgate.net This includes selecting the appropriate HPLC column (typically a reversed-phase C18 column), mobile phase composition (often a mixture of acetonitrile or methanol and water with a modifier like formic acid), and flow rate. mdpi.comresearchgate.net

Next, the mass spectrometric parameters are tuned for optimal detection of this compound. This is usually done using positive or negative electrospray ionization (ESI) and involves selecting the appropriate precursor and product ions for multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. mdpi.com Sample preparation is another critical aspect, with techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction employed to remove interfering substances from the biological sample before analysis. mdpi.com

Once the method is developed, it must be rigorously validated according to regulatory guidelines to ensure its reliability. europa.eu The validation process assesses several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of scatter between a series of measurements.

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably measured.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage). cmbr-journal.com

While a specific bioanalytical method for this compound has not been published, the table below outlines a hypothetical LC-MS/MS method based on common practices for the analysis of small molecule sulfonamides in preclinical studies. mdpi.comacs.org

Table 2: Hypothetical Bioanalytical Method for this compound in Plasma

| Parameter | Description |

|---|---|

| Instrumentation | HPLC system coupled to a triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| HPLC Column | C18 (e.g., 100 x 4.6 mm, 2.6 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile | | Flow Rate | 0.5 mL/min | | Injection Volume | 5 µL | | Sample Preparation | Protein precipitation with acetonitrile | | Internal Standard | A structurally similar compound or a stable isotope-labeled version of this compound | | LLOQ Target | 1-10 ng/mL |

The data generated using such a validated method would be crucial for understanding the pharmacokinetic profile of this compound, thereby supporting its progression through the drug development pipeline.

Future Research Directions and Unexplored Avenues for 3 Butyrylbenzenesulfonamide

Identification of Novel Biological Targets for 3-Butyrylbenzenesulfonamide

The sulfonamide scaffold is a cornerstone in medicinal chemistry, known to interact with a wide array of biological targets beyond its classic antibacterial role as a dihydropteroate (B1496061) synthase (DHPS) inhibitor. bohrium.comijpsjournal.com Future research should prioritize screening this compound against a panel of these targets to uncover novel therapeutic applications.

Historically, sulfonamides were developed as antimicrobial agents. nih.gov However, their utility has expanded dramatically, with derivatives now recognized as inhibitors of enzymes crucial in various pathologies. researchgate.netdergipark.org.tr A significant class of targets are the carbonic anhydrases (CAs), metalloenzymes involved in processes like pH regulation and tumorigenicity. tandfonline.comnih.gov Various sulfonamides, including secondary and tertiary derivatives, have shown potent inhibitory activity against different CA isoforms (e.g., CA I, II, IX, XII), making them relevant for treating glaucoma, epilepsy, and cancer. tandfonline.comacs.org

Furthermore, the structural versatility of sulfonamides allows them to target other complex diseases. bohrium.com For instance, certain sulfonamide derivatives have been investigated as inhibitors of γ-secretase and cholinesterases for Alzheimer's disease, as well as BRD4 inhibitors in the context of acute myeloid leukemia. bohrium.comnih.gov Given this precedent, this compound and its analogs could be promising candidates for screening against these and other emerging targets.

A systematic approach would involve high-throughput screening of this compound against a diverse library of enzymes and receptors where other sulfonamides have shown activity.

Table 1: Potential Biological Targets for this compound Screening

| Target Class | Specific Target Example | Potential Therapeutic Area | Rationale for Screening this compound |

| Metalloenzymes | Carbonic Anhydrase (CA) IX/XII | Oncology, Glaucoma | The sulfonamide moiety is a classic zinc-binding group for CA inhibitors. tandfonline.comacs.org |

| Proteases | HIV Protease, Cysteine Protease | Antiviral, Various | The sulfonamide group can act as a transition-state mimetic. nih.govdergipark.org.tr |

| Kinases | Mitogen-activated protein kinase 1 (MAPK1) | Oncology | Indazole-sulfonamide hybrids have shown potential as MAPK1 inhibitors. mdpi.com |

| Epigenetic Targets | Bromodomain-containing protein 4 (BRD4) | Oncology | Sulfonamide derivatives have been identified as potent BRD4 inhibitors. nih.gov |

| Neurological Targets | Acetylcholinesterase (AChE), γ-secretase | Alzheimer's Disease | Sulfonamide hybrids have shown inhibitory activity against key enzymes in neurodegeneration. bohrium.comnih.gov |

| Folate Pathway Enzymes | Dihydropteroate Synthase (DHPS) | Antibacterial | This is the "classical" target for sulfonamide antibiotics. ijpsjournal.com |

Development of Advanced Synthetic Methodologies

The synthesis of sulfonamides has evolved significantly from traditional methods. thieme-connect.com While the reaction of sulfonyl chlorides with amines remains a common approach, modern chemistry offers more efficient, greener, and versatile strategies that could be applied to the synthesis of this compound and its derivatives. nih.govresearchgate.net

Future research should focus on adapting these advanced methodologies to create libraries of this compound analogs for structure-activity relationship (SAR) studies. Key areas for exploration include:

C-N Cross-Coupling Reactions: These methods provide a powerful way to form the sulfonamide bond, often under milder conditions than traditional approaches. Overcoming the reduced nucleophilicity of sulfonamides remains a challenge but is an active area of research. thieme-connect.com

C-H Amination/Sulfonamidation: Direct functionalization of C-H bonds represents a highly atom-economical approach to synthesize complex sulfonamides, avoiding the need for pre-functionalized starting materials. thieme-connect.com

Sulfur Dioxide Surrogates: The use of reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) offers a safer and more manageable alternative to gaseous sulfur dioxide for introducing the sulfonyl group. thieme-connect.com

Cascade Reactions for Macrocycles: Recent innovations have enabled the synthesis of macrocyclic sulfonamides through cascade reactions. york.ac.uk Applying such strategies to this compound could yield novel structures with unique conformational properties and biological activities.

By exploring these modern techniques, researchers can streamline the synthesis of novel analogs, improve yields, and reduce waste, facilitating more rapid and sustainable drug discovery efforts.

Table 2: Comparison of Synthetic Methodologies for Sulfonamides

| Methodology | Description | Advantages | Applicability to this compound |

| Traditional Method | Reaction of a sulfonyl chloride with an amine/ammonia. nih.gov | Well-established, straightforward for simple amines. | Applicable for basic synthesis but may lack efficiency for complex analogs. |

| C-N Cross-Coupling | Transition-metal-catalyzed coupling of sulfonamides with aryl halides. thieme-connect.com | High functional group tolerance, broad scope. | Ideal for synthesizing N-aryl or N-heteroaryl derivatives of this compound. |

| C-H Sulfonamidation | Direct formation of a C-S bond followed by amination, or direct C-N bond formation. thieme-connect.com | High atom economy, avoids pre-functionalization. | Could be used to create novel isomers or directly functionalize the phenyl ring. |

| SO₂ Surrogate Chemistry | Using solid SO₂ surrogates like DABSO for sulfonyl group insertion. thieme-connect.com | Safer handling, good functional group compatibility. | A practical method for the de novo synthesis of the benzenesulfonamide (B165840) core. |

| Ring-Expansion Cascades | Multi-step reactions in a single operation to form cyclic sulfonamides. york.ac.uk | Rapid access to complex macrocyclic structures. | Could be used to create novel macrocyclic analogs incorporating the 3-butyrylphenyl scaffold. |

Exploration of Synergistic Effects with Other Chemical Entities

Combination therapy, where multiple agents are used to achieve a synergistic effect, is a cornerstone of modern medicine, particularly in treating infectious diseases and cancer. nih.govhuvepharma.com Sulfonamides have a long history of being used in combination, most notably with dihydrofolate reductase (DHFR) inhibitors like trimethoprim, where they exhibit a powerful synergistic antibacterial effect by blocking two sequential steps in the folate biosynthesis pathway. nih.govhuvepharma.com

A significant avenue for future research is to investigate the potential synergistic interactions of this compound with a wide range of other chemical agents. This could lead to combination therapies that are more effective, reduce the likelihood of drug resistance, or allow for lower doses of individual agents.

Potential areas for investigation include:

With Antibiotics: Testing this compound in combination with different classes of antibiotics (e.g., tetracyclines, beta-lactams) against resistant bacterial strains. scirp.org Some sulfonamides derived from carvacrol (B1668589) have shown synergistic effects with tetracycline (B611298) and erythromycin (B1671065) against resistant Staphylococcus aureus. scirp.org

With Antifungals: Exploring combinations with existing antifungal agents, as sulfonamides have also been investigated for antifungal properties. tandfonline.com

With Anticancer Drugs: Given the potential of sulfonamides as CA inhibitors, combining this compound with conventional chemotherapeutics could enhance efficacy, especially in hypoxic tumors where CAs are overexpressed. nih.govnih.gov

With Natural Products: Investigating combinations with phytochemicals known for their biological activity could uncover novel synergistic interactions. nih.govmdpi.com

Predictive models based on structural similarity or transcriptomic data could be employed to rationally select promising combination partners for experimental validation. nih.gov

Table 3: Examples of Synergistic Combinations Involving Sulfonamides

| Sulfonamide Class/Example | Partner Compound/Class | Observed Synergistic Effect | Proposed Research for this compound |

| General Sulfonamides | DHFR Inhibitors (e.g., Trimethoprim) | Sequential blockade of folate synthesis in bacteria. nih.govhuvepharma.com | Test combinations against a panel of bacterial pathogens. |

| Carvacrol-derived Sulfonamides | Tetracycline, Erythromycin | Enhanced activity against resistant S. aureus. scirp.org | Screen against MRSA and other resistant strains in combination with various antibiotics. |

| Phenyltriazole-sulfonamides | (Dual-target hybrid) | Inhibition of both PBP2a and DHPS in MRSA. rsc.org | Design hybrid molecules incorporating the this compound scaffold. |

| General Sulfonamides | DHFR/TS Inhibitors (e.g., Pyrimethamine) | Improved efficacy against protozoan parasites like Neospora caninum. nih.govresearchgate.net | Evaluate combinations against various parasitic organisms. |

Application in Material Science and Chemical Biology (Non-Therapeutic)

Beyond therapeutic applications, the unique chemical properties of the sulfonamide group lend themselves to exploration in material science and as tools in chemical biology. researchgate.net Future research on this compound should not be limited to its potential as a drug but should also encompass these non-therapeutic avenues.

In material science , sulfonamides have been noted for their use in the production of specialized polymers, dyes, and plasticizers. researchgate.net The presence of both a stable, aromatic sulfonamide group and a flexible butyryl chain in this compound could be exploited to create novel materials. Research could focus on:

Polymer Synthesis: Investigating the polymerization of this compound derivatives to create polymers with specific thermal, mechanical, or optical properties. The sulfonamide group can enhance stability and hydrogen-bonding capacity within a polymer matrix.

Functional Coatings and Resins: Exploring its use as a monomer or additive in the development of functional materials, such as specialty resins or coatings.

In chemical biology , small molecules are indispensable tools for probing biological systems. This compound could be developed into a chemical probe. For example, by introducing a reactive group or a reporter tag (like a fluorophore or biotin), analogs of this compound could be used to:

Identify Target Proteins: Use affinity-based proteomics to pull down and identify its cellular binding partners, potentially uncovering novel biological pathways.

Visualize Cellular Processes: Develop fluorescent probes to visualize the localization and dynamics of its targets within living cells.

These non-therapeutic applications represent a largely unexplored frontier for this compound, offering opportunities for innovation in fields beyond medicine. aurorascientific.com

Computational Design of Enhanced this compound Analogs

Computational chemistry and in silico drug design provide powerful tools to accelerate the discovery and optimization of new bioactive molecules. nih.gov A key future direction for this compound is the systematic use of computational methods to design enhanced analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

A comprehensive computational workflow could be established, starting with this compound as the lead scaffold. This workflow would involve several key steps:

Target Selection and Docking: Based on the targets identified in Section 7.1 (e.g., carbonic anhydrases, kinases), molecular docking simulations can be used to predict the binding mode and affinity of this compound. nih.govscilit.com This provides a structural hypothesis for its mechanism of action.

Virtual Library Generation: A virtual library of analogs can be created by systematically modifying the structure of this compound. Modifications could include altering the length and branching of the acyl chain, substituting the phenyl ring with various functional groups, and modifying the sulfonamide nitrogen.

Structure-Activity Relationship (SAR) Modeling: As experimental data for analogs becomes available, quantitative structure-activity relationship (QSAR) models (e.g., 3D-QSAR, CoMFA, CoMSIA) can be developed. nih.govdrugdesign.org These models correlate structural features with biological activity, providing predictive power to guide the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can be run on the most promising ligand-protein complexes identified through docking. These simulations analyze the stability of the binding interactions over time, providing deeper insight into the binding mechanism. nih.govnih.gov

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs, helping to prioritize compounds with favorable drug-like characteristics for synthesis and experimental testing. nih.govresearchgate.net

This integrated computational approach allows for the rational design of new molecules, maximizing the chances of success while minimizing the time and resources spent on synthesizing and testing less promising compounds. nih.govnih.gov

Table 4: Proposed Computational Workflow for Analog Design

| Step | Technique/Method | Purpose | Application to this compound |

| 1. Target Identification & Validation | Literature Review, Screening | Select a relevant biological target. | Focus on targets like CA IX, BRD4, or AChE. bohrium.comnih.gov |

| 2. Binding Site Analysis | Molecular Docking (e.g., AutoDock, GOLD) | Predict binding pose and initial affinity of the lead compound. | Dock this compound into the selected target's active site. |

| 3. Analog Design & Virtual Screening | In Silico Library Generation, High-Throughput Virtual Screening | Create and screen a large library of virtual analogs. | Modify the butyryl chain and phenyl ring; screen for improved docking scores. |

| 4. Refined Binding Analysis | Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-protein complex and key interactions. nih.gov | Run MD simulations on the top-ranked analogs to confirm stable binding. |

| 5. SAR & Property Prediction | QSAR, CoMFA/CoMSIA, ADMET Prediction | Build predictive models for activity and drug-like properties. nih.gov | Guide the design of the next generation of analogs and prioritize for synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.